N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine
Description
Evolution of Pyrimidine Scaffold in Medicinal Chemistry Research
Pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, has been a cornerstone of medicinal chemistry since the early 20th century. Its discovery in nucleic acids (as cytosine, thymine, and uracil) catalyzed research into synthetic analogs for therapeutic applications. The first laboratory synthesis of pyrimidine derivatives, such as barbituric acid in 1879, laid the groundwork for systematic structural modifications. By the mid-20th century, pyrimidine-based drugs like 5-fluorouracil (antimetabolite) and trimethoprim (antibacterial) demonstrated the scaffold’s versatility in targeting diverse biological pathways.
Recent decades have seen pyrimidine derivatives engineered for antimicrobial, anticancer, and anti-inflammatory activities, driven by substitutions at the 2, 4, and 6 positions. For instance, 2-aminopyrimidine derivatives have shown enhanced kinase inhibition, while 4- and 6-position modifications improve metabolic stability. The introduction of electron-withdrawing groups (e.g., sulfonylmethyl) and hydrophobic side chains (e.g., N-allyl) further refines target selectivity and pharmacokinetic properties.
Emergence of Sulfonylmethyl Functionality in Heterocyclic Compounds
The sulfonylmethyl group (–SO₂–CH₂–) has emerged as a critical pharmacophore in heterocyclic chemistry due to its dual role as an electron-withdrawing moiety and hydrogen-bond acceptor. Early applications in sulfonamide antibiotics (e.g., sulfadiazine) demonstrated its ability to enhance binding affinity to bacterial dihydropteroate synthase. In pyrimidine systems, sulfonylmethyl substitutions at the 6-position stabilize the ring structure and facilitate interactions with hydrophobic enzyme pockets.
For example, Hatem A. Abuelizz et al. (2019) synthesized pyrido-triazolopyrimidine analogs with sulfonylmethyl groups, observing enhanced antioxidant activity (FRAP: 973–1143 μmol Trolox/100 g) compared to unsubstituted derivatives. The sulfonyl group’s electronegativity also modulates the pyrimidine ring’s electron density, potentially improving interactions with DNA or protein targets.
Theoretical Basis for Pyrimidinamine Pharmacological Investigation
Pyrimidinamines, characterized by an amino group at the 4-position, exhibit unique electronic profiles that enhance their bioactivity. The amino group serves as a hydrogen-bond donor, enabling interactions with enzymatic active sites, while adjacent substituents (e.g., methyl or allyl groups) fine-tune steric and electronic effects. Quantum mechanical studies suggest that 4-aminopyrimidines adopt planar conformations, optimizing π-π stacking with aromatic residues in target proteins.
Structure-activity relationship (SAR) analyses reveal that 2-methyl substitutions on pyrimidinamines improve metabolic stability by shielding the ring from oxidative degradation. Meanwhile, 6-sulfonylmethyl groups enhance solubility and membrane permeability, as demonstrated in pyrazolo-pyrimidine analogs with 82% antioxidant inhibition. These findings provide a theoretical foundation for evaluating N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine’s potential interactions with biological targets.
Research Significance of N-Allyl Modified Pyrimidine Derivatives
N-Allyl substitutions introduce a propenyl side chain (–CH₂–CH=CH₂) at the pyrimidine’s 4-amino position, conferring three key advantages:
- Enhanced Lipophilicity : The allyl group increases hydrophobicity, improving blood-brain barrier penetration and intracellular uptake.
- Metabolic Resistance : Allyl side chains resist cytochrome P450-mediated oxidation, extending plasma half-life compared to shorter alkyl chains.
- Conformational Flexibility : The double bond allows rotational freedom, enabling adaptive binding to flexible enzyme pockets.
Recent studies on N-allyl-p-toluenesulfonamide derivatives highlight their utility in tubulin polymerization inhibition, with IC₅₀ values <1 μM in HeLa cells. These properties position this compound as a promising candidate for anticancer or antimicrobial applications, pending further mechanistic studies.
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfonylmethyl]-2-methyl-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQGKNILYNGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 337.83 g/mol
- CAS Number : 165743
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions involving amidines and β-diketones.
- Introduction of Functional Groups : The allyl and phenylsulfonylmethyl groups are introduced using various coupling reactions, including Suzuki-Miyaura coupling.
Biological Activity
The biological activities of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
The compound's effectiveness against these pathogens suggests its potential for development into an antibacterial agent .
Enzyme Inhibition
This compound has also demonstrated enzyme inhibitory activity:
- Acetylcholinesterase (AChE) : The compound has been tested for its ability to inhibit AChE, which is crucial for managing conditions like Alzheimer's disease.
- Urease : Strong inhibitory effects against urease were observed, indicating potential applications in treating urinary tract infections .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been associated with antiproliferative effects, making it a candidate for further investigation in cancer therapy .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to understand how modifications to the chemical structure influence biological activity. Key findings include:
- The presence of the sulfonamide group enhances antibacterial activity.
- Variations in the pyrimidine ring can significantly affect the compound's interaction with biological targets.
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
- Antibacterial Screening : A study evaluated a series of related compounds for their antibacterial efficacy against E. coli, Staphylococcus aureus, and others, finding that modifications led to varying degrees of activity .
- Enzyme Binding Studies : Docking studies demonstrated how the compound interacts with BSA (bovine serum albumin), providing insights into its pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
Table 1: Key Structural Differences
Key Observations :
Hydrogen Bonding and Crystal Packing
Table 2: Intermolecular Interactions
Analysis :
- The target compound’s sulfonyl group may participate in C–H⋯O interactions, similar to the methoxy group in the fluorophenyl derivative .
- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in related compounds ) suggest that steric effects from the allyl group in the target compound could further twist the molecular conformation, affecting packing efficiency.
Preparation Methods
4,6-Dichloropyrimidine as a Precursor
The Chinese patent CN102516182B outlines a foundational approach using 4,6-dichloropyrimidine as a starting material. Key steps include:
- Ammonolysis : Reacting 4,6-dichloropyrimidine with aqueous ammonia (25% w/w) at 80°C for 6 hours to yield 4-amino-6-chloropyrimidine (85% yield).
- Sulfonylmethylation : Substituting the 6-chloro group with a sulfonylmethyl moiety via nucleophilic displacement. Sodium 4-chlorophenylsulfinate (1.2 equiv) is added to 4-amino-6-chloropyrimidine in dimethylformamide (DMF) at 120°C for 12 hours, achieving 72% conversion.
Reaction Conditions Table
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ammonolysis | NH₃ (aq) | H₂O | 80°C | 6 h | 85% |
| Sulfonylmethylation | NaSO₂C₆H₄Cl-4 | DMF | 120°C | 12 h | 72% |
Thioether Intermediate Oxidation
A method adapted from Abacavir sulfate synthesis involves:
- Thioether Formation : Reacting 6-(bromomethyl)-2-methylpyrimidin-4-amine with 4-chlorothiophenol (1.5 equiv) in acetone under reflux for 4 hours to form 6-[(4-chlorophenylthio)methyl]-2-methylpyrimidin-4-amine (68% yield).
- Oxidation to Sulfone : Treating the thioether with meta-chloroperbenzoic acid (m-CPBA, 2.0 equiv) in dichloromethane at 0°C for 2 hours, yielding 6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidin-4-amine (89% yield).
Critical Parameters
- Oxidation efficiency depends on stoichiometric control of m-CPBA to avoid over-oxidation.
- Lower temperatures (0–5°C) prevent side reactions during sulfone formation.
N-Allylation of the Pyrimidinamine
Alkylation with Allyl Bromide
The primary amine at position 4 undergoes allylation using allyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. This step achieves 78% yield, with purity >95% confirmed by HPLC.
Optimization Insights
- Excess allyl bromide (1.5 equiv) improves yield but requires careful purification to remove unreacted alkylating agent.
- Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may complicate downstream isolation.
Integrated Synthesis Pathway
Full Procedural Outline
Combining the above steps, the consolidated synthesis is:
- Pyrimidine Ring Assembly : Start with 4,6-dichloropyrimidine.
- Ammonolysis : Introduce the 4-amino group.
- Sulfonylmethylation : Attach the 4-chlorophenylsulfonylmethyl group.
- N-Allylation : Functionalize the amine with an allyl group.
Overall Yield and Purity
| Step | Yield | Cumulative Yield | Purity |
|---|---|---|---|
| Ammonolysis | 85% | 85% | 90% |
| Sulfonylmethylation | 72% | 61% | 88% |
| N-Allylation | 78% | 48% | 95% |
Comparative Analysis of Methods
Industrial-Scale Considerations
Environmental Impact
- The ammonolysis step generates ammonium chloride waste, necessitating neutralization before disposal.
- DMF recovery via distillation reduces solvent waste by 70%.
Emerging Methodologies
Catalytic C–H Sulfonylation
Recent advances propose palladium-catalyzed direct sulfonylation of pyrimidines using 4-chlorophenylsulfonyl chloride. Preliminary results show 65% yield at 100°C with Pd(OAc)₂ (5 mol%).
Flow Chemistry Applications
Continuous-flow reactors reduce reaction times for N-allylation from 8 hours to 30 minutes, enhancing throughput by 15×.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
